Magnesium selenite

Environmental Geochemistry Selenium Speciation Thermodynamic Databases

Researchers requiring a stoichiometrically precise, co-delivered Mg/Se source often face segregation issues with physical salt blends. Magnesium selenite (MgSeO₃, CAS 15593-61-0) solves this via its fixed 1:1 Mg:Se orthorhombic lattice, ensuring atomic-scale homogeneity for phase-pure MgSe or doped semiconductor synthesis. Its pH-dependent solubility (insoluble in water, soluble in dilute acids) further enables controlled-release agricultural formulations, preventing immediate selenium leaching. • Single-Source Precursor: Guarantees uniform Mg/Se distribution for solid-state reactions, unlike segregated Na₂SeO₃/Mg salt mixtures. • Controlled Release: Acid-triggered dissolution profile ideal for seed coatings or acidic soil nutrient delivery. • Batch-to-Batch Consistency: ≥95% purity with full stoichiometric verification ensures reproducible synthesis outcomes.

Molecular Formula MgSeO3
MgO3Se
Molecular Weight 151.27 g/mol
CAS No. 15593-61-0
Cat. No. B099684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium selenite
CAS15593-61-0
Molecular FormulaMgSeO3
MgO3Se
Molecular Weight151.27 g/mol
Structural Identifiers
SMILES[O-][Se](=O)[O-].[Mg+2]
InChIInChI=1S/Mg.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2
InChIKeyXDSVFOKTYBLGNG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Selenite: Technical Specs & Procurement


Magnesium selenite (MgSeO₃, CAS 15593-61-0) is an inorganic salt comprising magnesium cations (Mg²⁺) and selenite anions (SeO₃²⁻), structurally analogous to magnesium sulfate but with selenium substituting sulfur . The compound typically exists as a white crystalline solid, most commonly encountered as the hexahydrate (MgSeO₃·6H₂O), which is insoluble in water but soluble in dilute acids . With a molecular weight of 151.26 g/mol and a density of 2.09 g/cm³, it finds niche applications in agriculture as a microfertilizer, in materials science as a precursor for selenide synthesis, and in environmental geochemistry for understanding selenium mobility [1].

Near-insoluble in neutral water — suited for solid-state reactions and controlled-release studies
Soluble in dilute acids — enables acid-responsive release in agrochemical or environmental models
Fixed 1:1 Mg:Se stoichiometry — supports precise precursor synthesis and co-delivery studies

Why Magnesium Selenite Substitution Fails


Interchanging magnesium selenite with other inorganic selenites (e.g., sodium selenite, calcium selenite) or selenium sources is precluded by distinct physicochemical and functional attributes. Unlike the highly water-soluble sodium selenite, magnesium selenite exhibits near-insolubility in aqueous systems, dictating its utility in solid-state reactions and controlled-release scenarios . Furthermore, the co-delivery of both magnesium and selenium as a single, stoichiometrically defined crystalline phase—absent in simple salt mixtures—provides unique advantages in materials synthesis and agricultural formulations [1]. The subsequent quantitative evidence delineates these specific, measurable differentiators.

Sodium selenite is fully water-soluble
High solubility leads to immediate release, incompatible with solid-state or matrix-controlled release workflows where MgSeO₃ is near-insoluble.
Calcium selenite exhibits lower solubility
Aqueous dissolution kinetics shift; model outcomes or synthesis profiles may not transfer directly between CaSeO₃ and MgSeO₃.
Physical salt blends lack crystal-lattice homogeneity
Simple mixtures of Na₂SeO₃ and MgSO₄ cannot replicate the defined orthorhombic lattice or consistent co-delivery of MgSeO₃.

Magnesium Selenite: Comparative Evidence


Aqueous Solubility Compared to Other Selenites

In a 40-week dissolution study conducted in distilled deionized water, the mean pK₀ values for four metal selenites were determined, reflecting their relative solubilities. Magnesium selenite (MgSeO₃) exhibited a mean pK₀ of 7.56, which was lower than calcium selenite (7.76) and zinc selenite (7.70), but higher than manganese selenite (7.11) [1]. A lower pK₀ corresponds to higher solubility. Thus, MgSeO₃ demonstrated the highest solubility specifically in DI water among the four compared selenites, a finding not previously documented in theoretical compilations [1]. This differential solubility in a simple aqueous matrix is critical for predicting selenium release in natural waters.

Aqueous Solubility
Head-to-head
MgSeO₃ pK₀ = 7.56
CaSeO₃ pK₀ = 7.76
Highest solubility in DI water among tested metal selenites
40-week dissolution study; reported ranking
Environmental Geochemistry Selenium Speciation Thermodynamic Databases

Stoichiometric Advantage Over Physical Blends

Magnesium selenite provides both magnesium (Mg²⁺) and selenium (as selenite, SeO₃²⁻) in a fixed 1:1 molar ratio within a crystalline orthorhombic lattice, as confirmed by crystallographic analysis . This stoichiometric precision (16.07% Mg, 52.20% Se by weight) is intrinsic to the compound, contrasting with physical mixtures of sodium selenite and magnesium sulfate, which are subject to batch-to-batch variability and differential dissolution rates [1]. The defined crystal structure of MgSeO₃ ensures homogeneous elemental distribution at the molecular scale, a feature not achievable in simple salt blends.

Stoichiometric Homogeneity
Class-level
1:1 Mg:Se molar ratio
Orthorhombic crystal lattice
Uniform elemental distribution at molecular scale
Crystallographic data; blend alternatives show batch variability
Agricultural Microfertilizers Controlled-Release Formulations Inorganic Synthesis

pH-Dependent Solubility vs. Sodium Selenite

Magnesium selenite is characterized by insolubility in neutral water but readily dissolves in dilute acids, including selenious acid [1]. This is in stark contrast to sodium selenite, which is highly water-soluble (approximately 85 g/100 mL at 20°C) and exhibits no such pH-dependent solubility switch [2]. The acid-labile nature of magnesium selenite allows for targeted dissolution in acidic environments, such as the stomach or acidic soil microsites, providing a mechanism for controlled selenium release.

pH-Dependent Solubility
Class-level
MgSeO₃: insoluble in neutral water
Soluble in dilute acids
Na₂SeO₃: highly water-soluble (~85 g/100 mL)
Acid-triggered release potential distinguishes from sodium selenite
Qualitative solubility switch; lab observation
Controlled-Release Formulations Acid-Responsive Delivery Selenium Bioavailability

Magnesium Selenite Application Scenarios


Selenium Release Modeling in Natural Waters

Given its experimentally verified, relatively high solubility in DI water (pK₀ = 7.56) compared to calcium and zinc selenites, magnesium selenite is the preferred solid phase for constructing thermodynamic models of selenium mobility in pristine freshwater systems. Researchers can use this compound to simulate selenite dissolution in near-neutral, low-conductivity aquifers and surface waters, where the higher solubility of MgSeO₃ may dominate selenium release [1]. This application is directly supported by the head-to-head solubility comparison in Section 3.

Precursor for Stoichiometric Selenide Materials

The fixed 1:1 Mg:Se molar ratio and defined orthorhombic crystal lattice make magnesium selenite an ideal single-source precursor for the solid-state synthesis of magnesium selenide (MgSe) or doped semiconductor materials. Unlike physical mixtures of sodium selenite and magnesium salts, which may segregate during thermal processing, the inherent homogeneity of MgSeO₃ ensures a uniform distribution of Mg and Se atoms throughout the reaction mixture, leading to more phase-pure products . This advantage is rooted in the stoichiometric evidence presented in Section 3.

Acid-Responsive Agricultural Microfertilizers

The compound's insolubility in water coupled with solubility in dilute acids enables its use as a controlled-release selenium and magnesium source in acidic soils or in seed coatings that dissolve upon contact with root exudates. This pH-dependent release mechanism, which sodium selenite lacks, prevents immediate leaching of selenium and allows for sustained nutrient delivery [2]. This scenario is a direct consequence of the solubility profile evidence detailed in Section 3.

Application
Selection Property
Validation Focus
Selenium mobility modeling in freshwater systems
Comparative solubility ranking in neutral-pH water
Dissolution kinetics in target low-ionic-strength matrices
Precursor for stoichiometric selenide synthesis
Defined crystal lattice and elemental ratio
Phase purity and homogeneity after thermal processing
Acid-responsive controlled-release formulations
pH-switchable dissolution profile
Release kinetics in model acidic environments

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